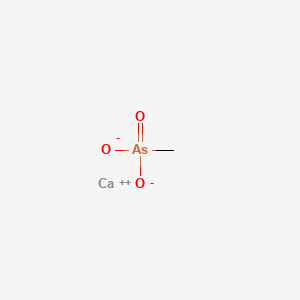
calcium;methyl-dioxido-oxo-λ5-arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
calcium;methyl-dioxido-oxo-λ5-arsane, also known as calcium methanearsonate, is an organoarsenic compound with the chemical formula CH3AsCaO3. This compound is primarily used as a pesticide and herbicide due to its ability to control a wide range of weeds and pests. It is a white, crystalline solid that is soluble in water and has been utilized in various agricultural and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, calcium salt (1:1) typically involves the reaction of methylarsonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and drying. The general reaction can be represented as follows:
[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{Ca(OH)}_2 \rightarrow \text{CH}_3\text{AsCaO}_3 + 2\text{H}_2\text{O} ]
In industrial production, the process may involve additional steps to ensure the purity and stability of the final product. This includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
calcium;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsine .
Applications De Recherche Scientifique
calcium;methyl-dioxido-oxo-λ5-arsane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in treating certain medical conditions, although its toxicity limits its therapeutic applications.
Industry: It is widely used in agriculture as a pesticide and herbicide to control weeds and pests .
Mécanisme D'action
The mechanism of action of arsonic acid, methyl-, calcium salt (1:1) involves the inhibition of key enzymes and metabolic pathways in target organisms. The compound interferes with the synthesis of essential biomolecules, leading to cellular dysfunction and death. Molecular targets include enzymes involved in oxidative phosphorylation and DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Arsenic trioxide
- Arsenic pentoxide
- Calcium arsenate
- Lead arsenate
- Sodium arsenate
- Dimethylarsinic acid
Uniqueness
calcium;methyl-dioxido-oxo-λ5-arsane is unique due to its specific chemical structure and properties. Unlike other arsenic compounds, it has a methyl group attached to the arsenic atom, which influences its reactivity and biological activity. This structural feature makes it particularly effective as a pesticide and herbicide, as it can target specific metabolic pathways in weeds and pests .
Propriétés
Numéro CAS |
6423-72-9 |
|---|---|
Formule moléculaire |
CH3AsCaO3 |
Poids moléculaire |
178.03 g/mol |
Nom IUPAC |
calcium;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.Ca/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |
Clé InChI |
VTOKNEHMFFTVSM-UHFFFAOYSA-L |
SMILES |
C[As](=O)([O-])[O-].[Ca+2] |
SMILES canonique |
C[As](=O)([O-])[O-].[Ca+2] |
| 6423-72-9 | |
Pictogrammes |
Health Hazard |
Numéros CAS associés |
124-58-3 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



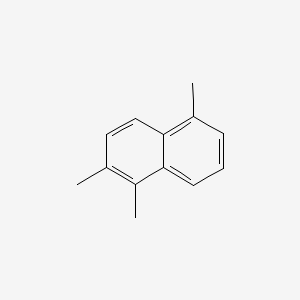
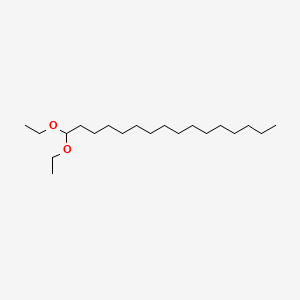
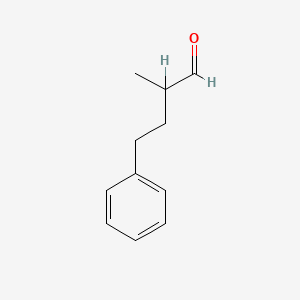
![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B1617077.png)




![Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane](/img/structure/B1617085.png)
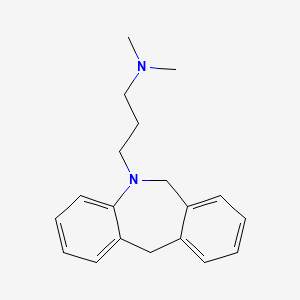

![N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B1617088.png)

